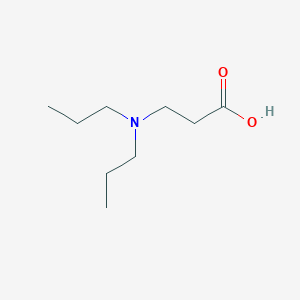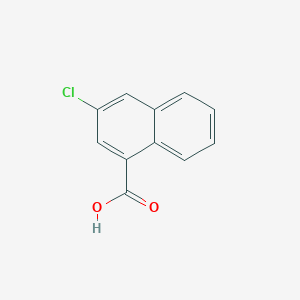
2,2-Dimethyl-3-butenal
Descripción general
Descripción
2,2-Dimethyl-3-butenal is an organic compound with the molecular formula C6H10O. It is a β,γ-unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms and an aldehyde group at the first carbon. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-butenal can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with lithium diisopropylamide in tetrahydrofuran at -78°C, followed by methylation with methyl iodide . This method yields the desired aldehyde with high specificity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar organic reactions scaled up for industrial use. The focus is on optimizing yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-3-butenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Decarbonylation: This reaction involves the loss of a carbon monoxide molecule, leading to the formation of hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Decarbonylation: This reaction can be induced thermally or photochemically, often requiring specific catalysts or conditions.
Major Products:
Oxidation: 2,2-Dimethyl-3-butenoic acid.
Reduction: 2,2-Dimethyl-3-butenol.
Decarbonylation: Hydrocarbons such as isobutene and propylene.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-butenal has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: While not directly used as a drug, its derivatives and reaction products are of interest in pharmaceutical research.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and materials.
Mecanismo De Acción
The primary mechanism of action for 2,2-Dimethyl-3-butenal involves its reactivity as an aldehyde and an unsaturated compound. In decarbonylation reactions, the compound undergoes a concerted mechanism where the carbonyl carbon transfers a hydrogen to the gamma carbon, leading to the formation of carbon monoxide and hydrocarbons . This process involves a five-membered cyclic transition state, supported by theoretical and experimental studies .
Comparación Con Compuestos Similares
2,3-Dimethyl-2-butene: Similar in structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
2,2-Dimethyl-3-butanol: The reduced form of 2,2-Dimethyl-3-butenal, differing in its functional group and reactivity.
Uniqueness: this compound’s combination of an aldehyde group and a double bond makes it uniquely reactive, particularly in decarbonylation and oxidation reactions. This dual functionality allows it to participate in a broader range of chemical transformations compared to its similar compounds .
Propiedades
IUPAC Name |
2,2-dimethylbut-3-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(2,3)5-7/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJDECFURLKSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454875 | |
| Record name | 3-Butenal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5820-05-3 | |
| Record name | 3-Butenal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3054025.png)





![6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3054033.png)


![3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B3054041.png)


